molecular formula C22H22N4O2 B14697980 Bis(xylylazo)resorcinol CAS No. 875235-18-0

Bis(xylylazo)resorcinol

Cat. No.: B14697980
CAS No.: 875235-18-0
M. Wt: 374.4 g/mol
InChI Key: XSNMLNOQYBFHPX-UHFFFAOYSA-N
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Description

Bis(xylylazo)resorcinol, also known as 2,4-bis(xylylazo)resorcinol, is an organic compound with the molecular formula C22H22N4O2. It is a derivative of resorcinol, where two xylylazo groups are attached to the resorcinol core. This compound is known for its vibrant color and is often used in dyeing applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(xylylazo)resorcinol typically involves the diazotization of xylylamine followed by coupling with resorcinol. The reaction is carried out in an acidic medium, usually with hydrochloric acid, and at low temperatures to maintain the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(xylylazo)resorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(xylylazo)resorcinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(xylylazo)resorcinol involves its interaction with molecular targets through its azo groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting various pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(xylylazo)resorcinol is unique due to its dual azo groups, which confer distinct chemical reactivity and applications compared to other resorcinol derivatives. Its vibrant color and stability make it particularly valuable in dyeing and staining applications .

Properties

CAS No.

875235-18-0

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

4,6-bis[(2,4-dimethylphenyl)diazenyl]benzene-1,3-diol

InChI

InChI=1S/C22H22N4O2/c1-13-5-7-17(15(3)9-13)23-25-19-11-20(22(28)12-21(19)27)26-24-18-8-6-14(2)10-16(18)4/h5-12,27-28H,1-4H3

InChI Key

XSNMLNOQYBFHPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2O)O)N=NC3=C(C=C(C=C3)C)C)C

Origin of Product

United States

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